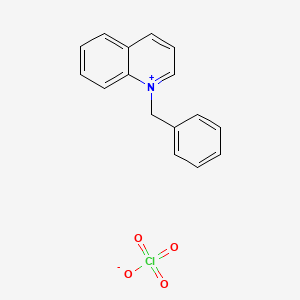

1-Benzylquinolinium perchlorate

Description

Historical Development and Significance of Quinolonium Derivatives in Organic Synthesis

The study of quinoline (B57606) and its derivatives dates back to 1834, when it was first extracted from coal tar. wikipedia.orgnih.gov The development of synthetic methods to construct the quinoline core, such as those pioneered by Skraup, Combes, and Doebner-Miller, was a significant milestone in heterocyclic chemistry. wikipedia.orgfiveable.me These methods allowed for the creation of a wide array of substituted quinolines from simple precursors like anilines. wikipedia.org

The quaternization of the quinoline nitrogen to form quinolinium salts opened up new avenues in organic synthesis. Historically, a major application was in the creation of cyanine (B1664457) dyes, which became crucial as photosensitizers in photography starting in the late 19th century. nih.gov The ability of the quinolinium ring to act as an electron acceptor and to form stable ylides and zwitterions upon deprotonation has made these salts versatile synthons. thieme-connect.com In modern organic synthesis, quinolinium salts are recognized for their role as precursors to complex heterocyclic structures, catalysts, and functional materials. ontosight.aithieme-connect.comresearchgate.net

| Classic Quinoline Synthesis Methods | Precursors | Primary Product Type |

| Skraup Synthesis | Anilines, glycerol, sulfuric acid, oxidizing agent | Quinolines |

| Combes Synthesis | Anilines, β-diketones | Quinolines |

| Conrad-Limpach Synthesis | Anilines, β-ketoesters | 4-Hydroxyquinolines |

| Doebner-Miller Reaction | Anilines, α,β-unsaturated carbonyl compounds | Substituted quinolines |

| Gould-Jacobs Reaction | Aniline (B41778), ethyl ethoxymethylenemalonate | 4-Hydroxyquinoline-3-carboxylic acids |

Rationale for Dedicated Academic Investigation of 1-Benzylquinolinium (B3050695) Perchlorate (B79767)

The specific academic interest in 1-benzylquinolinium perchlorate stems from the diverse and promising applications observed in closely related 1-benzylquinolinium salts. While much of the published research focuses on the chloride analogue, the findings provide a strong rationale for investigating the perchlorate salt.

Key drivers for this research include:

Catalysis: Recent studies have explored 1-benzylquinolinium chloride (BQC) as a molten salt catalyst in organic reactions, highlighting its potential in environmentally friendly aqueous media. researchgate.netjournaltocs.ac.uk This inaugural investigation into its catalytic properties suggests that other salts, such as the perchlorate, may exhibit unique or enhanced catalytic activity.

Corrosion Inhibition: The 1-benzylquinolinium cation has been identified as a component in corrosion inhibitor formulations, particularly for protecting metals in acidic environments. covenantuniversity.edu.nggoogle.comgoogleapis.com Understanding the role of the counter-anion is crucial, and the perchlorate ion's distinct properties warrant a comparative study of its performance in this application. researchgate.netresearchgate.net

Materials Science: Benzyl (B1604629) quinolinium cations have been used to form novel hybrid organic-inorganic molecular solids with interesting magnetic and optical properties. researchgate.net The choice of anion is critical in determining the crystal packing and final properties of the material. The perchlorate anion, being relatively non-coordinating, offers a different template for crystal engineering compared to halides or other complex anions. evitachem.com

Overview of Current Research Trends and Knowledge Gaps Pertaining to this compound

Current research involving quinolinium salts is heavily focused on their application in synthetic organic chemistry, particularly in dearomative cycloaddition reactions to construct complex, three-dimensional molecular scaffolds. thieme-connect.com These reactions leverage the electrophilicity of the quinolinium ring to engage with various nucleophiles and dipolarophiles.

Despite the broad interest in quinolinium salts, specific research on this compound is not extensively documented in publicly available literature, revealing several knowledge gaps:

Structural Characterization: There is a lack of published crystallographic data for this compound. A definitive crystal structure would provide fundamental insights into its solid-state packing, bond lengths, and angles, which underpin its physical properties.

Catalytic Activity: While its chloride counterpart has been studied as a catalyst, the catalytic potential of this compound remains largely unexplored. researchgate.net Its efficacy, substrate scope, and mechanistic pathways in various organic transformations are unknown.

Reactivity in Modern Synthesis: The application of this compound in the dearomative cycloaddition reactions that are a major trend for other quinolinium salts has not been specifically reported. thieme-connect.com Its reactivity profile with different reaction partners is a significant unknown.

Comparative Properties: A systematic comparison of its properties (e.g., as a corrosion inhibitor or material precursor) against other 1-benzylquinolinium salts (like chloride) is missing. This data is essential for selecting the optimal salt for a given application.

Scope and Objectives of Comprehensive Scholarly Research on this compound

To address the existing knowledge gaps, a program of comprehensive scholarly research on this compound is warranted. The scope of such research would encompass its fundamental synthesis and characterization, through to the exploration of its utility in modern chemical applications.

The primary objectives of this research should be:

Synthesis and Structural Elucidation: To establish an optimized, high-yield synthesis for this compound and to determine its definitive molecular and electronic structure through single-crystal X-ray diffraction and spectroscopic analysis.

Investigation of Catalytic Potential: To systematically evaluate its performance as a catalyst in a range of organic reactions, determining its activity, selectivity, and reusability, particularly in the context of green chemistry principles.

Exploration of Synthetic Utility: To map the reactivity of this compound in modern synthetic transformations, such as [3+2] and [5+1] cycloaddition reactions, to generate novel heterocyclic compounds. thieme-connect.com

Physicochemical and Materials Application Studies: To conduct comparative studies on its effectiveness as a corrosion inhibitor and to explore its use as a building block in the synthesis of new functional materials, assessing the influence of the perchlorate anion on these properties.

| Identified Knowledge Gap | Corresponding Research Objective |

| Lack of definitive structural data. | Objective 1: Synthesis and Structural Elucidation. |

| Unexplored catalytic potential. | Objective 2: Investigation of Catalytic Potential. |

| Unknown reactivity in modern cycloadditions. | Objective 3: Exploration of Synthetic Utility. |

| Absence of comparative performance data. | Objective 4: Physicochemical and Materials Application Studies. |

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

1-benzylquinolin-1-ium;perchlorate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N.ClHO4/c1-2-7-14(8-3-1)13-17-12-6-10-15-9-4-5-11-16(15)17;2-1(3,4)5/h1-12H,13H2;(H,2,3,4,5)/q+1;/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAVHHOMPTHVWSB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CC=CC3=CC=CC=C32.[O-]Cl(=O)(=O)=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14ClNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Preparative Routes for 1 Benzylquinolinium Perchlorate

Established Synthetic Pathways to N-Substituted Quinolonium Salts

The synthesis of N-substituted quinolinium salts is a cornerstone of heterocyclic chemistry, with a rich history of established methods and a continuous drive for the development of novel, more efficient pathways. researchgate.netresearchgate.netdntb.gov.uasemanticscholar.org These salts are valuable as intermediates in organic synthesis, as well as for their own diverse applications. researchgate.netresearchgate.netdntb.gov.uasemanticscholar.org

Quaternization Reactions of Quinoline (B57606) Derivatives

The most direct and widely employed method for the synthesis of 1-benzylquinolinium (B3050695) salts is the quaternization of quinoline with a suitable benzyl (B1604629) halide, such as benzyl chloride or benzyl bromide. This reaction, a classical example of an N-alkylation, involves the nucleophilic attack of the lone pair of electrons on the nitrogen atom of the quinoline ring onto the electrophilic benzylic carbon of the benzyl halide. The resulting product is a 1-benzylquinolinium halide salt. To obtain 1-benzylquinolinium perchlorate (B79767), a subsequent anion exchange step is necessary, often achieved by treating the halide salt with a perchlorate source like sodium perchlorate or perchloric acid.

The efficiency of the quaternization reaction can be influenced by several factors, including the solvent, temperature, and the nature of the leaving group on the benzylating agent. google.com Polar aprotic solvents such as dimethylformamide (DMF) are often employed to facilitate the reaction.

A general representation of this two-step process is as follows:

Step 1: Quaternization Quinoline + Benzyl-X → 1-Benzylquinolinium-X (where X = Cl, Br, I)

Step 2: Anion Exchange 1-Benzylquinolinium-X + M-ClO₄ → 1-Benzylquinolinium perchlorate + M-X (where M = Na, K, etc.)

This method's simplicity and the ready availability of starting materials make it a popular choice for accessing a wide range of N-substituted quinolinium salts. acs.org

Annulation and Cycloaddition Approaches for Quinolonium Core Formation

Beyond direct quaternization, several synthetic strategies focus on constructing the quinolinium ring system itself with the desired N-substituent already in place or introduced during the cyclization process. These methods offer access to a broader range of substituted quinolinium salts that may not be easily accessible through direct quaternization.

Electrophilic cyclization reactions provide a powerful tool for the synthesis of the quinoline nucleus. researchgate.net These reactions typically involve the cyclization of a suitably substituted aniline (B41778) derivative containing an alkyne or alkene moiety. For the synthesis of N-benzyl substituted quinolinium salts, an N-benzyl-N-alkynylaniline could serve as a key precursor.

In a typical approach, an N-(2-alkynyl)aniline derivative undergoes an intramolecular cyclization promoted by an electrophile. nih.gov Various electrophilic reagents, including iodine (I₂), bromine (Br₂), iodine monochloride (ICl), and certain metal catalysts, can initiate the cyclization. nih.govorganic-chemistry.org The reaction proceeds via a 6-endo-dig cyclization pathway, where the nitrogen atom attacks the activated alkyne, leading to the formation of the quinoline ring. If the nitrogen atom is already substituted with a benzyl group, this method directly yields a 1-benzylquinolinium salt. researchgate.net

For instance, the reaction of an N,N-disubstituted aniline containing a propargyl group with an electrophile like I₂ can lead to the formation of a quinolinium salt. researchgate.netnih.gov

Table 1: Examples of Electrophilic Cyclization for Quinoline Synthesis

| Starting Material | Electrophile | Product | Reference |

|---|---|---|---|

| N-(2-propynyl)aniline | ICl | 3-Iodoquinoline | nih.gov |

| N,N-Dipropargylaniline | I₂ | Isoquinolinium salt | nih.gov |

This methodology allows for the introduction of various substituents onto the quinoline ring system, offering a versatile approach to functionalized quinolinium salts. nih.gov

Copper-catalyzed reactions have emerged as a valuable tool for the synthesis of quinolinium salts. rsc.orgrsc.orgresearchgate.net One notable example is the copper-promoted multiple aza-[4+2] cycloaddition reaction of N-methyleneanilines, generated in situ from benzylic azides, with alkenes. rsc.orgrsc.org This methodology can afford substituted quinolinium salts in a single step under neutral reaction conditions. researchgate.net

The reaction is believed to proceed through the Lewis acidic Cu(II)-assisted rearrangement of a benzylic azide (B81097) to an N-methyleneaniline, which then undergoes a [4+2] cycloaddition with an alkene. rsc.orgrsc.org Depending on the substitution pattern of the benzylic azide, this reaction can yield quinolinium salts, biquinolinium salts, or substituted quinolines. rsc.orgrsc.orgresearchgate.net Specifically, the reaction of para-substituted benzylic azides with two equivalents of an alkene can lead to the formation of the corresponding substituted quinolinium salts. rsc.orgrsc.org

Table 2: Copper-Promoted Synthesis of Quinolinium Salts

| Benzylic Azide Substituent | Alkene | Product Type | Reference |

|---|---|---|---|

| para-substituted | Styrene | Quinolinium salt | rsc.org |

| Unsubstituted | Styrene | Biquinolinium salt | rsc.org |

This approach offers a convenient route to highly substituted quinolinium salts from readily available starting materials. rsc.org

Quinolinium ylides are versatile intermediates in organic synthesis and can be utilized in cycloaddition reactions to construct complex heterocyclic systems. beilstein-journals.orgnih.gov These ylides are typically generated in situ by the deprotonation of a corresponding N-substituted quinolinium salt. beilstein-journals.orgnih.gov

While often used to synthesize fused pyrrolo[1,2-a]quinolines through [3+2] cycloaddition reactions with electron-deficient alkenes, the initial quinolinium salt itself is a key precursor. beilstein-journals.orgnih.govthieme-connect.com For instance, N-benzylquinolinium bromide can be deprotonated to form the corresponding quinolinium ylide. sioc-journal.cn The reaction of this ylide with various dipolarophiles can lead to a range of annulated products. sioc-journal.cn

Furthermore, copper-catalyzed three-component reactions between quinolines, diazo compounds, and alkenes can proceed via the in-situ generation of quinolinium ylides to construct indolizine (B1195054) derivatives. acs.org This highlights the importance of understanding the formation and reactivity of quinolinium ylides in the broader context of quinolinium salt chemistry.

The generation of the initial N-benzylquinolinium salt via quaternization remains a crucial first step in many of these ylide-based synthetic strategies.

The use of benzotriazole (B28993) as a synthetic auxiliary provides another pathway to quinolinium salts. researchgate.net This methodology often involves the reaction of N-substituted-N-(benzotriazol-1-ylmethyl)aniline derivatives. The benzotriazol-1-yl moiety can act as a good leaving group, facilitating subsequent cyclization and substitution reactions. researchgate.net

For example, N-methylaniline can be condensed with two molecules of an aldehyde and one molecule of benzotriazole to produce a 4-(benzotriazol-1-yl)-1,2,3,4-tetrahydroquinoline derivative. researchgate.net The benzotriazole group in these products can then be replaced by other functional groups. While this specific example leads to a tetrahydroquinoline, modifications of this methodology can be envisioned to yield fully aromatic quinolinium salts. The versatility of benzotriazole chemistry offers potential for the development of novel routes to N-substituted quinolinium salts. nih.govacs.orgethernet.edu.et

Specific Synthesis Protocols for this compound (as a representative N-benzyl quinolinium perchlorate)

The preparation of this compound involves the initial quaternization of the quinoline nitrogen with a suitable benzylating agent, most commonly a benzyl halide. This reaction, a specific example of the Menschutkin reaction, results in the formation of 1-benzylquinolinium halide. Subsequently, the halide anion is exchanged for a perchlorate anion.

The efficiency of the initial benzylation step is critical and is influenced by several factors, including the choice of solvent, temperature, and reaction time. The reaction involves the nucleophilic attack of the nitrogen atom in the quinoline ring on the electrophilic benzylic carbon of the benzyl halide.

Research into the synthesis of related quinolinium salts demonstrates that various solvents can be employed for the N-alkylation step. For instance, the synthesis of benzyl quinolinium bromide oligomers has been successfully carried out in solvents such as toluene, chloroform, and dimethyl sulfoxide (B87167) (DMSO). google.com The choice of solvent can affect the reaction rate and yield, with the reaction temperature often set to the refluxing temperature of the solvent or a fixed point like 90°C. google.com For many quaternization reactions, traditional methods may require prolonged heating, sometimes for 24-48 hours. mdpi.comnih.gov

The use of microwave irradiation has been shown to dramatically accelerate the N-alkylation of benzo[c]quinoline, a related heterocyclic system. Reaction times can be reduced from 36 hours under conventional heating to just 10 minutes with microwave assistance, highlighting a significant process optimization. mdpi.com

Below is a table summarizing typical reaction conditions for the benzylation of quinoline derivatives.

| Reactants | Solvent | Temperature | Time | Yield | Reference |

| Quinoline oligomer, Bromomethyl benzene (B151609) | Toluene | Reflux | >10 hours | High | google.com |

| Quinoline oligomer, Bromomethyl benzene | Chloroform | 60°C | >10 hours | Moderate | google.com |

| Quinoline oligomer, Bromomethyl benzene | DMSO | 90°C | >10 hours | Low | google.com |

| Benzo[c]quinoline, Bromoketones | Chloroform | Reflux (TH) | 36 hours | 65-72% | nih.gov |

| Benzo[c]quinoline, Bromoketones | Chloroform | 120°C (MW) | 10 min | 78-85% | mdpi.com |

| Lepidine, Iodomethane | None (Solvent-free) | 130°C (MW) | 5 min | 98% | mdpi.com |

| TH = Thermal Heating; MW = Microwave Irradiation |

Once the 1-benzylquinolinium halide (e.g., bromide or chloride) is formed, the next step is to replace the halide anion with a perchlorate anion (ClO₄⁻). This is typically achieved through one of two main methods: precipitation with a metal perchlorate salt or using an anion-exchange resin.

A common method involves dissolving the 1-benzylquinolinium halide in a suitable solvent, often water or an alcohol, and adding a solution of a salt like sodium perchlorate or silver perchlorate. If this compound is insoluble in the chosen solvent system, it will precipitate out of the solution and can be collected by filtration. The choice of the metal salt depends on the solubility of the resulting metal halide byproduct. For example, using silver perchlorate would lead to the precipitation of silver halide, driving the reaction forward.

A more versatile and cleaner method for anion exchange utilizes anion-exchange resins. mdpi.com This technique involves the following steps:

Resin Preparation: An anion-exchange resin, typically in its hydroxide (B78521) (OH⁻) or chloride (Cl⁻) form, is packed into a column.

Resin Loading: A solution containing the desired anion (perchlorate) is passed through the column. The perchlorate ions displace the original ions on the resin, creating a perchlorate-form resin (AER-ClO₄). Perchlorate-selective resins, which show a high affinity for the perchlorate ion, are particularly effective. osti.govresearchgate.net

Anion Exchange: A solution of the 1-benzylquinolinium halide is then passed through the prepared AER-ClO₄ column. The halide ions are captured by the resin, and the perchlorate ions are released, forming the desired this compound in the eluent. mdpi.com

This resin-based method is highly efficient, often yielding quantitative results, and has the advantage of effectively removing halide impurities. mdpi.com It can be performed in various organic solvents, such as methanol, acetonitrile, or mixtures like acetonitrile:dichloromethane, accommodating salts with different solubilities. mdpi.com

Obtaining high-purity this compound is essential for its use in further applications. The primary method for purification is recrystallization. The crude product is dissolved in a minimum amount of a suitable hot solvent or solvent mixture, and then the solution is cooled slowly to allow the formation of well-defined crystals. Any impurities remain dissolved in the solvent.

Following synthesis, especially after precipitation or crystallization, the product is isolated by filtration. The isolated solid is then washed with a cold, non-reactive solvent to remove any residual starting materials or byproducts. For instance, diethyl ether is often used to wash the precipitated product, as many organic salts are insoluble in it. google.com

Finally, the purified salt must be thoroughly dried to remove any traces of solvent. This is typically done under vacuum, sometimes at a slightly elevated temperature, to ensure all volatile components are removed. google.com The purity of the final product can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and elemental analysis. google.com For analytical purposes, solutions are often filtered through a membrane (e.g., 0.45 µm pore size) to remove any particulate matter. epa.gov

Methodological Advancements in the Synthesis of Quinolonium Salts

The synthesis of quinolines and their quaternary salts has seen significant advancements beyond the classical Menschutkin reaction. Modern organic synthesis focuses on developing more efficient, atom-economical, and environmentally benign protocols. researchgate.net

Recent progress includes:

Metal-Catalyzed Reactions: Transition metals like copper, ruthenium, cobalt, and palladium are used to catalyze the formation of quinoline and quinolinium scaffolds. mdpi.comacs.org For example, copper-catalyzed dearomative cycloadditions of quinolinium zwitterionic tosylates with terminal alkynes have been developed to create complex fused heterocyclic systems. thieme-connect.com

Annulation Strategies: A variety of annulation reactions have been employed, where quinolinium salts react with partners like alkenes, alkynes, and enamines to build fused polyheterocyclic structures. researchgate.netthieme-connect.com These often proceed through cycloaddition pathways.

Metal-Free Synthesis: In response to the need for toxic-metal-free synthesis, especially for biologically active compounds, several metal-free protocols have emerged. researchgate.net These can involve the use of additives like triflic anhydride (B1165640) or methanesulfonic acid to promote cyclization and condensation reactions. mdpi.com

Multi-component Reactions: Four-component coupling reactions involving an aniline, an aldehyde, an alkyne, and an acid have been utilized to synthesize N-substituted quinolinium salts with high chemo- and regioselectivity under mild conditions. researchgate.net

These advanced methods offer access to a diverse range of substituted and functionalized quinolinium salts that are not easily accessible through traditional routes. researchgate.net

Green Chemistry Approaches and Sustainable Preparations of Quinolonium Derivatives

In line with the principles of green chemistry, significant efforts have been made to develop more sustainable methods for synthesizing quinoline derivatives and their salts. qeios.comresearchgate.net These approaches aim to reduce waste, minimize energy consumption, and avoid the use of hazardous reagents and solvents. nih.gov

Key green strategies include:

Microwave-Assisted Synthesis: As noted earlier, microwave irradiation can drastically reduce reaction times and, in some cases, improve yields for the synthesis of quinolinium salts. mdpi.commdpi.com This method often requires less solvent or can be performed under solvent-free conditions, reducing energy consumption and waste. mdpi.comresearchgate.net

Ultrasonic Irradiation: Similar to microwaves, ultrasound has been used to accelerate reactions for synthesizing quinoline derivatives, operating through the phenomenon of acoustic cavitation. mdpi.com

Use of Green Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water or ethanol (B145695) is a primary goal of green chemistry. qeios.comzenodo.org

Solvent-Free Reactions: Performing reactions without a solvent (neat) is highly desirable as it eliminates solvent waste and simplifies purification. The synthesis of 1,4-dimethylquinolinium iodide has been achieved with a 98% yield using a solvent-free microwave method. mdpi.com

Biocatalysis: The use of enzymes as catalysts offers a green alternative to traditional chemical methods, providing high selectivity and operating under mild conditions, which reduces waste and environmental impact. qeios.comijpsjournal.com

These sustainable methodologies are crucial for the large-scale and environmentally responsible production of quinolinium derivatives. researchgate.netnih.gov

Advanced Structural Elucidation Techniques and Crystallographic Analysis of 1 Benzylquinolinium Perchlorate

Single-Crystal X-ray Diffraction Analysis Methodologieslu.sereddit.comncl.ac.uk

Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for the unambiguous determination of molecular structure. ncl.ac.uk This technique provides precise atomic coordinates, bond lengths, and bond angles, offering a detailed three-dimensional picture of the 1-benzylquinolinium (B3050695) cation and its associated perchlorate (B79767) anion within the crystal lattice.

The prerequisite for any SCXRD analysis is the cultivation of high-quality single crystals. For organic salts like 1-benzylquinolinium perchlorate, this is typically achieved through slow evaporation of a suitable solvent. The process involves dissolving the compound in a solvent or solvent mixture and allowing the solvent to evaporate over days or weeks, leading to the gradual formation of well-ordered crystals. The optimization of crystal growth is a critical step and may involve screening various solvents and temperatures to find the ideal conditions. nih.govnih.gov A microbatch under-oil crystallization technique can also be employed for screening and growing crystals of organic salts. nih.gov

Once suitable crystals are obtained, a single specimen is mounted on a goniometer head. fzu.cz Data collection is performed on a modern diffractometer, often equipped with a CCD or CMOS detector, using either molybdenum (Mo Kα, λ ≈ 0.7107 Å) or copper (Cu Kα, λ ≈ 1.5418 Å) X-ray sources. fzu.cz To minimize thermal motion and obtain higher resolution data, data are typically collected at low temperatures (e.g., 100-150 K) using a cryostream of nitrogen gas. ncl.ac.uk

After data collection, the raw diffraction intensities are processed to solve and refine the crystal structure. The process begins with determining the unit cell dimensions and the space group. The structure is then solved using direct methods or Patterson methods, which provide an initial electron density map. This initial model is then refined against the experimental data, typically using full-matrix least-squares on F². Software packages such as SHELXL are commonly used for this purpose. researchgate.net

The final refined model yields key crystallographic parameters. For organic salts, it is crucial to accurately locate all atoms, including hydrogens, and to model any disorder, such as the potential for rotational disorder in the tetrahedral perchlorate anion. The quality of the final structure is assessed by parameters like the R-factor (R1) and weighted R-factor (wR2), as well as the goodness-of-fit (GooF).

Final crystallographic data are reported in a standardized format known as a Crystallographic Information File (CIF). researchgate.net This file contains all the necessary information to reproduce the structure, including unit cell parameters, atomic coordinates, and refinement details, and is a requirement for publication in most scientific journals.

Below is an illustrative table of the kind of crystallographic data that would be obtained from a successful SCXRD experiment on a representative organic salt.

| Parameter | Illustrative Value |

| Empirical Formula | C₁₆H₁₄ClNO₄ |

| Formula Weight | 319.74 g/mol |

| Temperature | 100(2) K |

| Wavelength | 0.71073 Å (Mo Kα) |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 8.5 Å, b = 15.0 Å, c = 11.5 Å, β = 95.0° |

| Volume | 1460 ų |

| Z (Molecules per unit cell) | 4 |

| Density (calculated) | 1.45 g/cm³ |

| Final R indices [I>2σ(I)] | R1 = 0.045, wR2 = 0.110 |

| Goodness-of-fit on F² | 1.05 |

Note: This table contains representative data for a hypothetical organic salt and is for illustrative purposes only.

The crystal structure reveals not only the molecular geometry but also how the 1-benzylquinolinium cations and perchlorate anions are arranged in the solid state. This crystal packing is governed by a network of non-covalent intermolecular interactions.

C-H···O Hydrogen Bonds: A dominant interaction in the crystal lattice of this compound is expected to be the C-H···O hydrogen bond. nih.govmit.edu In these interactions, the hydrogen atoms attached to the carbon atoms of the quinolinium and benzyl (B1604629) rings act as weak hydrogen bond donors, while the oxygen atoms of the perchlorate anion act as acceptors. These interactions are crucial for linking the cations and anions into a stable three-dimensional network. nih.gov

Powder X-ray Diffraction for Phase Identification and Polymorphism Studiesgfz.deacs.orgrsc.org

Powder X-ray Diffraction (PXRD) is a complementary technique used to analyze the compound in its polycrystalline or powder form. gfz.de A PXRD pattern is a fingerprint of the crystalline solid, characterized by a series of peaks at specific diffraction angles (2θ).

This technique is invaluable for several reasons:

Phase Identification: The experimental PXRD pattern of a bulk sample can be compared to the pattern calculated from the single-crystal X-ray data to confirm the phase purity of the synthesized material. acs.org

Polymorphism Studies: this compound, like many organic compounds, may exhibit polymorphism, where it can exist in different crystal structures. Each polymorph will produce a distinct PXRD pattern. PXRD is the primary tool for identifying and distinguishing between these different crystalline forms, which can have different physical properties. ncl.ac.uk

An illustrative PXRD data table is shown below.

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 45 |

| 12.8 | 6.91 | 100 |

| 18.3 | 4.84 | 70 |

| 21.1 | 4.21 | 85 |

| 25.7 | 3.46 | 60 |

| 28.9 | 3.09 | 30 |

Note: This table contains representative data for a hypothetical crystalline organic powder and is for illustrative purposes only.

Electron Diffraction Techniques for Microcrystalline Samples

When single crystals of sufficient size and quality for SCXRD cannot be grown, electron diffraction (ED) emerges as a powerful alternative for structural elucidation. rigaku.com This technique is particularly suited for analyzing microcrystalline or nanocrystalline powders. Modern electron diffractometers can determine the unit cell and solve the complete crystal structure from a single nanocrystal, providing data that is often complementary or, in some cases, a substitute for X-ray diffraction data.

Solid-State Nuclear Magnetic Resonance Spectroscopy for Structural Insightacs.org

Solid-State Nuclear Magnetic Resonance (ssNMR) spectroscopy is a non-destructive technique that provides detailed information about the local chemical environment of atoms in the solid state. nih.gov Unlike diffraction methods that require long-range crystalline order, ssNMR can probe both crystalline and amorphous materials.

For this compound, ¹³C and ¹H ssNMR would be particularly informative. The spectrum would show distinct peaks for the crystallographically inequivalent carbon or proton atoms in the unit cell. The chemical shifts are highly sensitive to the local electronic environment, conformation, and intermolecular interactions. Therefore, ssNMR can be used to:

Confirm the number of molecules in the asymmetric unit cell.

Distinguish between different polymorphs, as each will have a unique set of chemical shifts.

Provide insight into the dynamics of the molecule in the solid state, such as the rotation of the benzyl group.

Spectroscopic Characterization Methodologies and Electronic Structure Probing of 1 Benzylquinolinium Perchlorate

Vibrational Spectroscopy Methodologies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a primary tool for identifying functional groups and characterizing the bonding framework of the compound.

FTIR spectroscopy measures the absorption of infrared radiation by the molecule, causing transitions between vibrational energy levels. The resulting spectrum is a unique pattern of absorption bands corresponding to specific functional groups and bond vibrations within the 1-benzylquinolinium (B3050695) cation and the perchlorate (B79767) anion.

The FTIR spectrum of 1-benzylquinolinium perchlorate is dominated by the strong and characteristic vibrations of the perchlorate (ClO₄⁻) anion. The perchlorate ion, with tetrahedral (Td) symmetry, exhibits four fundamental vibrational modes, of which two are infrared active. A very strong and broad absorption band is typically observed in the 1100-1060 cm⁻¹ region, which is assigned to the asymmetric stretching vibration (ν₃) of the Cl-O bonds. researchgate.net Another key IR-active mode is the asymmetric bending (ν₄) vibration, which appears as a strong band around 625-620 cm⁻¹. researchgate.net The presence of these intense bands is a clear indicator of the perchlorate counterion.

The organic cation, 1-benzylquinolinium, also presents a series of characteristic absorption bands. These include:

Aromatic C-H stretching: Bands appearing above 3000 cm⁻¹ are characteristic of the C-H stretching vibrations within the quinoline (B57606) and benzyl (B1604629) rings.

Aliphatic C-H stretching: The methylene (B1212753) (-CH₂-) bridge protons exhibit symmetric and asymmetric stretching vibrations typically in the 2950-2850 cm⁻¹ region.

C=C and C=N stretching: The skeletal vibrations of the aromatic rings (quinoline and benzyl) give rise to a series of sharp bands in the 1650-1400 cm⁻¹ region.

C-H bending: In-plane and out-of-plane bending vibrations for the aromatic and aliphatic C-H bonds occur in the 1400-690 cm⁻¹ fingerprint region. Strong bands in the 770-730 cm⁻¹ and ~690 cm⁻¹ range are often indicative of a monosubstituted benzene (B151609) ring.

Table 1: Characteristic FTIR Peaks for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| > 3000 | Medium | Aromatic C-H Stretch (Quinoline, Benzyl) |

| 2950 - 2850 | Medium | Aliphatic C-H Stretch (-CH₂-) |

| 1650 - 1400 | Medium-Strong | Aromatic C=C and C=N Ring Stretching |

| ~1064 | Strong, Broad | Perchlorate (ClO₄⁻) Asymmetric Stretch (ν₃) |

| ~928 | Weak | Perchlorate (ClO₄⁻) Symmetric Stretch (ν₁) |

| ~621 | Strong | Perchlorate (ClO₄⁻) Asymmetric Bend (ν₄) |

Note: Data for the perchlorate anion is derived from representative perchlorate salt spectra. researchgate.net

Raman spectroscopy, which measures the inelastic scattering of monochromatic light, provides complementary information to FTIR. It is particularly sensitive to symmetric vibrations and bonds involving heavier atoms, making it an excellent tool for fingerprinting the molecule.

The most prominent feature in the Raman spectrum of this compound is the extremely strong, sharp peak corresponding to the symmetric stretching vibration (ν₁) of the perchlorate anion, which appears around 935-930 cm⁻¹. researchgate.netresearchgate.net This peak is often used for the detection and quantification of perchlorate salts. nih.govmdpi.com Other Raman-active modes of the perchlorate ion include the symmetric bend (ν₂) and the asymmetric bend (ν₄), which are observed at lower wavenumbers. researchgate.neturfu.ru

The organic cation also contributes to the Raman spectrum. The aromatic ring "breathing" modes of the quinoline and benzyl moieties are typically strong and sharp, providing a detailed fingerprint in the 1600-1000 cm⁻¹ region. The C-H stretching vibrations also appear, but are generally weaker than in the FTIR spectrum. The combination of FTIR and Raman data allows for a more complete assignment of the vibrational modes of the compound.

Table 2: Characteristic Raman Peaks for the Perchlorate Anion

| Wavenumber (cm⁻¹) | Intensity | Assignment |

|---|---|---|

| ~935 | Very Strong | Perchlorate (ClO₄⁻) Symmetric Stretch (ν₁) |

| ~630 | Medium | Perchlorate (ClO₄⁻) Asymmetric Bend (ν₄) |

| ~460 | Medium | Perchlorate (ClO₄⁻) Symmetric Bend (ν₂) |

Note: Data is derived from representative Raman spectra of perchlorate salts. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is arguably the most powerful tool for determining the precise connectivity and three-dimensional structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), NMR provides detailed information about the chemical environment of each atom. google.com

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For the 1-benzylquinolinium cation, distinct signals are expected for the protons of the benzyl group and the quinolinium ring system.

Quinolinium Protons: The protons attached to the heterocyclic quinolinium ring are deshielded due to the positive charge on the nitrogen and the aromatic ring current. They typically resonate in the downfield region of the spectrum, from approximately 7.4 ppm to as far downfield as 11.0 ppm. google.com The proton at the C2 position, adjacent to the quaternized nitrogen, is often the most deshielded.

Benzyl Group Protons: The spectrum will show a characteristic singlet for the two methylene (-CH₂-) protons, typically in the range of 6.5 to 6.9 ppm. google.com The five protons of the phenyl ring of the benzyl group will appear as a multiplet, or a series of multiplets, in the standard aromatic region of 7.2-7.6 ppm.

¹³C NMR spectroscopy provides a map of the carbon skeleton. Each chemically non-equivalent carbon atom gives a distinct signal.

Quinolinium Carbons: The carbon atoms of the quinolinium ring resonate in the aromatic region, typically between 115 and 150 ppm. Carbons directly bonded to the nitrogen atom (C2 and C8a) are significantly affected by its electronegativity and positive charge.

Benzyl Group Carbons: The methylene carbon (-CH₂-) signal appears in the aliphatic region, often around 60-65 ppm. The carbons of the phenyl ring will show signals in the 125-140 ppm range, with the ipso-carbon (the one attached to the methylene group) having a distinct chemical shift.

Table 3: Expected Chemical Shift Ranges (δ, ppm) in ¹H and ¹³C NMR for the 1-Benzylquinolinium Cation

| Group | ¹H NMR Chemical Shift (ppm) | ¹³C NMR Chemical Shift (ppm) |

|---|---|---|

| Quinolinium Ring | 7.4 - 11.0 | 115 - 150 |

| Benzyl -CH₂- | 6.5 - 6.9 | 60 - 65 |

| Benzyl Phenyl Ring | 7.2 - 7.6 | 125 - 140 |

Note: Ranges are estimates based on analogous quaternary quinolinium compounds. google.com

While 1D NMR provides foundational data, 2D NMR experiments are essential for unambiguously assigning signals and confirming the intricate structure of the 1-benzylquinolinium cation.

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. A COSY spectrum would be used to trace the connectivity of protons within the quinolinium ring system, revealing adjacent proton relationships. It would also show a correlation between the methylene (-CH₂-) protons and the ortho-protons of the benzyl group's phenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment identifies which protons are directly attached to which carbon atoms. magritek.com Each cross-peak in an HSQC spectrum links a proton signal on one axis to a carbon signal on the other, allowing for the definitive assignment of carbon resonances based on their attached, and often more easily assigned, protons. arxiv.org

HMBC (Heteronuclear Multiple Bond Correlation): This ¹H-¹³C correlation experiment reveals longer-range couplings, typically over two to three bonds. This technique is crucial for connecting different parts of the molecule. For this compound, the most critical HMBC correlation would be from the benzylic methylene protons (-CH₂-) to the C2 and C8a carbons of the quinolinium ring. This correlation would provide unequivocal proof of the N-benzyl linkage, confirming the identity of the cation.

Solid-State NMR (SSNMR) is a powerful, non-destructive technique used to investigate the structure and dynamics of materials in their solid, bulk form. ethz.ch Unlike solution-state NMR where rapid molecular tumbling averages out anisotropic interactions, in the solid state these interactions cause significant line broadening. mst.edu Techniques like Magic-Angle Spinning (MAS) are employed to narrow these lines and achieve high-resolution spectra. mst.edu

For this compound, ¹³C Cross-Polarization Magic-Angle Spinning (CP-MAS) would be the primary SSNMR experiment. This technique enhances the signal of the low-abundance ¹³C nuclei by transferring magnetization from the abundant ¹H nuclei. The resulting spectrum provides information on the number of chemically and crystallographically inequivalent carbon sites in the solid material.

Key applications of SSNMR for this compound include:

Polymorph Identification: If this compound can exist in different crystalline forms (polymorphs), SSNMR can readily distinguish them. The chemical shifts of carbon atoms are highly sensitive to the local packing environment and intermolecular interactions, meaning each polymorph would produce a unique ¹³C SSNMR spectrum. ethz.ch

Conformational Analysis: SSNMR can provide insights into the conformation of the cation in the crystal lattice, such as the torsion angle between the quinolinium and benzyl rings.

Characterization of Amorphous Content: The technique can differentiate between crystalline and amorphous (disordered) phases within a bulk sample.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a foundational technique for studying the electronic structure of conjugated systems like this compound. The absorption of ultraviolet or visible light promotes electrons from lower-energy ground states to higher-energy excited states. The resulting spectrum provides insights into the molecule's chromophoric system and the energies of its electronic transitions. rsc.org

The acquisition of UV-Vis absorption spectra for this compound requires distinct methodological considerations for solution and solid-state samples due to differences in the molecular environment.

Solution-State Measurements: In solution, the compound is typically dissolved in a solvent that is transparent in the wavelength range of interest, such as ethanol (B145695) or acetonitrile. rsc.org The Beer-Lambert law, which describes a linear relationship between absorbance, concentration, molar absorptivity, and path length, is fundamental to quantitative analysis in solution. oup.com Key considerations include:

Solvent Choice: The polarity of the solvent can influence the position and intensity of absorption bands (solvatochromism). Non-polar solvents may provide a spectrum closer to the gas-phase state, while polar solvents can stabilize or destabilize molecular orbitals, leading to spectral shifts.

Concentration: Solutions must be sufficiently dilute to ensure linearity in the Beer-Lambert law and to prevent intermolecular interactions or aggregation, which can alter the absorption spectrum. researchgate.netresearchgate.net

Instrumentation: A dual-beam spectrophotometer is commonly used, which measures the intensity of light passing through the sample and a reference (the pure solvent) simultaneously to correct for solvent absorption and instrumental fluctuations. oup.com

Solid-State Measurements: Analyzing solid samples, such as crystalline powders or thin films, presents different challenges. The fixed orientation of molecules in a crystal lattice can lead to orientation-dependent effects, and light scattering can be a significant issue. researchgate.net

Diffuse Reflectance Spectroscopy (DRS): For powdered samples, diffuse reflectance is a common technique. An integrating sphere is used to collect light scattered from the sample surface over a wide range of angles. researchgate.net The resulting data is often converted to absorbance using the Kubelka-Munk function, which relates the reflectance to the absorption and scattering coefficients.

Thin-Film Analysis: For thin films, both transmission and specular (mirror-like) reflectance measurements can be performed. The rigidity of the molecular orientation may cause polarization-dependent absorption, requiring measurements at different orientations. researchgate.net Interference patterns can also arise, which may need to be accounted for during data analysis.

The UV-Vis spectrum of this compound is dominated by the electronic transitions within its chromophore. A chromophore is the part of the molecule responsible for absorbing light. rsc.org In this case, the primary chromophore is the quinolinium ring system, which is a π-conjugated aromatic cation.

π → π Transitions:* For related N-arylquinolinium salts, strong absorption bands are typically observed in the UV region. For instance, analogous compounds show characteristic peaks between 260-280 nm and often another set of bands at longer wavelengths, around 320-340 nm, which can be attributed to intramolecular charge-transfer (ICT) interactions. rsc.org The quinolinium moiety acts as an electron acceptor.

Influence of Substituents: The benzyl group attached to the nitrogen atom influences the electronic distribution and, consequently, the absorption spectrum. The specific position and nature of substituents on the quinoline ring can significantly shift the absorption maxima to longer (bathochromic shift) or shorter (hypsochromic shift) wavelengths.

Anion Effects: While the perchlorate (ClO₄⁻) anion itself does not absorb in the UV-Vis region, its interaction with the quinolinium cation in the solid state can subtly influence the electronic environment and crystal packing, potentially leading to minor shifts in the absorption bands compared to salts with other anions like chloride or bromide. rsc.orgchemwhat.com

A representative table of expected absorption bands for a generic N-aryl quinolinium salt is shown below.

| Transition Type | Expected Wavelength Range (nm) | Chromophore |

| π → π | ~260 - 280 | Quinolinium Ring |

| π → π (ICT) | ~320 - 340 | Donor-Acceptor System |

| This table is illustrative and based on data for analogous quinolinium compounds. Specific values for this compound may vary. |

Photoluminescence Spectroscopy (Fluorescence and Phosphorescence)

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed photons. This emission, which occurs as the excited molecule returns to a lower energy state, can be in the form of fluorescence (a rapid process from a singlet excited state) or phosphorescence (a slower process from a triplet excited state). For many quinolinium salts, fluorescence is the more prominent emission process at room temperature. rsc.org

Acquiring high-quality photoluminescence spectra involves exciting the sample at a specific wavelength and scanning the emitted light.

Excitation Spectrum: To obtain an excitation spectrum, the emission monochromator is set to a fixed wavelength (typically the wavelength of maximum emission), and the excitation wavelength is scanned. The resulting spectrum plots emission intensity versus excitation wavelength. Ideally, the excitation spectrum should match the absorption spectrum, confirming that the absorbing species is the one responsible for the emission.

Emission Spectrum: For an emission spectrum, the sample is excited at a fixed wavelength (usually the wavelength of maximum absorption, λ_max), and the emission monochromator scans a range of longer wavelengths. The spectrum plots emission intensity versus emission wavelength. The difference between the absorption maximum and the emission maximum is known as the Stokes shift.

For both solution and solid-state measurements, a spectrofluorometer is used. It is crucial to use dilute solutions (absorbance < 0.1) to avoid inner-filter effects, where emitted light is reabsorbed by other molecules in the sample. For solid-state measurements, a front-face geometry is often employed to minimize scattering and reabsorption artifacts. The luminescence of quinolinium salts can be highly sensitive to the molecular environment; for example, some exhibit aggregation-induced emission (AIE), where they are non-emissive in dilute solutions but become highly fluorescent in the aggregated or solid state. researchgate.netresearchgate.net

The fluorescence quantum yield (Φ_F) is a critical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. researchgate.net

The most common and reliable method for determining Φ_F is the comparative method, as described by Williams et al. researchgate.net This technique involves comparing the fluorescence of the unknown sample to that of a well-characterized standard with a known quantum yield.

The procedure involves:

Standard Selection: A suitable fluorescence standard is chosen whose absorption and emission spectra overlap with the sample. For emissions in the blue-to-green region, quinine (B1679958) sulfate (B86663) or 9,10-diphenylanthracene (B110198) are common standards. researchgate.net

Absorbance Matching: A series of solutions of both the standard and the test sample (this compound) are prepared with low absorbance values (typically < 0.1) at the chosen excitation wavelength. researchgate.net

Spectra Acquisition: The absorption and fluorescence emission spectra are recorded for all solutions under identical instrumental conditions (e.g., excitation wavelength, slit widths).

Calculation: The integrated fluorescence intensity is plotted against the absorbance for both the sample and the standard. The quantum yield of the sample (Φ_S) is then calculated using the following equation:

Φ_S = Φ_R * (Grad_S / Grad_R) * (n_S² / n_R²)

Where:

Φ_R is the quantum yield of the reference standard.

Grad_S and Grad_R are the gradients of the plots of integrated fluorescence intensity versus absorbance for the sample and reference, respectively.

n_S and n_R are the refractive indices of the sample and reference solutions, respectively. researchgate.net

The quantum yield of quinolinium salts can vary dramatically depending on the anion and molecular structure, with reported values for some derivatives ranging from less than 1% in solution to over 60% in the solid state. rsc.orgresearchgate.net

While steady-state spectroscopy provides information about stable excited states, time-resolved spectroscopy is essential for understanding their dynamics, including their lifetimes and decay pathways. Techniques like Time-Correlated Single Photon Counting (TCSPC) are used to measure the fluorescence lifetime (τ), which is the average time a molecule spends in the excited state before returning to the ground state.

The process involves:

Pulsed Excitation: The sample is excited with a high-repetition-rate pulsed light source, such as a laser diode or LED.

Photon Detection: A sensitive, high-speed detector registers the arrival time of the first emitted photon after each excitation pulse.

Data Analysis: A histogram of the arrival times of many photons is constructed. The decay of this histogram corresponds to the fluorescence decay of the sample. This decay curve is then fitted to an exponential function (or a sum of exponentials) to determine the lifetime(s) of the excited state(s).

The excited-state dynamics of quinolinium salts are complex. The lifetime can be influenced by various non-radiative decay pathways, such as internal conversion and intersystem crossing to the triplet state. researchgate.net In some cases, the presence of specific anions (like bromide) can promote intersystem crossing and lead to phenomena like thermally activated delayed fluorescence (TADF) or room-temperature phosphorescence (RTP), which manifest as a long-lived component in the fluorescence decay. rsc.org Time-resolved studies allow for the calculation of radiative (k_r) and non-radiative (k_nr) decay rate constants, providing a complete picture of the excited-state deactivation processes.

Mass Spectrometry Techniques for Molecular Formula Validation and Fragmentation Analysis

Mass spectrometry (MS) is an indispensable analytical technique for the structural elucidation of this compound. It provides vital information regarding the compound's molecular weight and elemental composition, and offers insights into its structure through the analysis of fragmentation patterns. Since this compound is an ionic salt, "soft" ionization techniques like electrospray ionization are particularly well-suited for its analysis.

Electrospray ionization mass spectrometry (ESI-MS) is a powerful method for analyzing pre-charged, polar, and thermally labile molecules like this compound. The compound readily dissolves in suitable solvents and can be analyzed in both positive and negative ion modes to detect the cation and anion, respectively.

In positive ion mode ESI-MS, the analysis focuses on the 1-benzylquinolinium cation ([C₁₆H₁₄N]⁺). This cation is expected to be the base peak or one of the most prominent ions in the spectrum, appearing at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Collision-induced dissociation (CID) or in-source fragmentation can be employed to break the ion into smaller, characteristic fragments. The primary fragmentation pathway involves the cleavage of the C-N bond connecting the benzyl group to the quinolinium ring. This can result in two key fragment ions: the benzyl cation (C₇H₇⁺) at m/z 91.05 and the quinolinium cation (C₉H₇N⁺) at m/z 129.06. The observation of the benzyl cation is a common feature in the mass spectra of benzyl-substituted compounds. nih.govuab.edu

In negative ion mode, ESI-MS is used to detect the perchlorate anion (ClO₄⁻). Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl), the perchlorate ion appears as a characteristic isotopic pattern with peaks at m/z 99 and m/z 101. Further fragmentation analysis (MS/MS) of the perchlorate ion typically shows a loss of an oxygen atom, resulting in the formation of the chlorate (B79027) ion (ClO₃⁻).

Table 1: Key Ions Observed in ESI-MS Analysis of this compound

| Ion Name | Formula | Ionization Mode | Predicted m/z | Ion Type |

| 1-Benzylquinolinium Cation | [C₁₆H₁₄N]⁺ | Positive | 220.11 | Precursor Ion |

| Benzyl Cation | [C₇H₇]⁺ | Positive | 91.05 | Product Ion |

| Quinolinium Cation | [C₉H₇N]⁺ | Positive | 129.06 | Product Ion |

| Perchlorate Anion | [³⁵ClO₄]⁻ / [³⁷ClO₄]⁻ | Negative | 98.96 / 100.96 | Precursor Ion |

High-resolution mass spectrometry (HRMS) is critical for the unambiguous confirmation of the elemental composition of the 1-benzylquinolinium cation. researchgate.netonepetro.org By measuring the mass-to-charge ratio with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a unique elemental formula, distinguishing it from other ions with the same nominal mass.

For the 1-benzylquinolinium cation ([C₁₆H₁₄N]⁺), the theoretical monoisotopic mass is calculated to be 220.1126 Da. nih.gov An experimental HRMS measurement must align closely with this theoretical value, typically within a few parts per million (ppm) mass error, to definitively validate the molecular formula C₁₆H₁₄N⁺. onepetro.org This high level of accuracy is essential for confirming the identity of newly synthesized compounds or for identifying unknown compounds in complex mixtures. researchgate.netonepetro.org The combination of HRMS for the precursor ion and the analysis of its fragmentation patterns provides comprehensive structural confirmation. researchgate.net

Table 2: High-Resolution Mass Spectrometry Data for the 1-Benzylquinolinium Cation

| Ion Formula | Theoretical Monoisotopic Mass (Da) | Observed Mass (Da) | Mass Error (ppm) |

| [C₁₆H₁₄N]⁺ | 220.1126 nih.gov | Must be determined experimentally | < 5 ppm (typical for confirmation) |

Computational Chemistry and Theoretical Modeling of 1 Benzylquinolinium Perchlorate

Quantum Chemical Calculation Methodologies (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become a cornerstone in the computational analysis of molecular systems like 1-benzylquinolinium (B3050695) perchlorate (B79767). DFT methods offer a favorable balance between computational cost and accuracy, making them well-suited for studying the electronic structure and properties of this relatively large organic cation. researchgate.net The selection of an appropriate functional and basis set is crucial for obtaining reliable results. For instance, the hybrid B3LYP functional combined with a split-valence basis set like 6-31G* is a common choice for geometry optimization and electronic property calculations of similar organic molecules. nih.gov

Geometry optimization is a fundamental computational step that seeks to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. For 1-benzylquinolinium perchlorate, this involves determining the bond lengths, bond angles, and dihedral angles that define its structure. A key aspect of the conformational analysis of this compound is the rotational freedom around the single bond connecting the benzyl (B1604629) group to the quinolinium nitrogen. Theoretical calculations can elucidate the preferred orientation of the benzyl and quinolinium rings relative to each other. For similar compounds, full geometry optimization is often performed using DFT methods, such as with the B3LYP functional and the 6-31G(d) basis set. googleapis.com

Understanding the electronic structure of this compound is vital for predicting its reactivity and spectroscopic properties. DFT calculations are instrumental in determining the energies and distributions of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its electron-accepting capability.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter that provides insights into the molecule's chemical reactivity and kinetic stability. researchgate.net A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net For related quinolinium compounds, DFT calculations have been successfully used to determine these frontier molecular orbital energies and their gap. nih.gov

Table 1: Calculated Quantum Chemical Parameters for Similar Molecular Systems

| Parameter | Description | Typical Calculated Value (eV) |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | -6.2 to -8.4 |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | -0.2 to -0.4 |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | ~5.9 to ~8.1 |

| Ionization Potential (I) | Energy required to remove an electron | Related to EHOMO |

| Electron Affinity (A) | Energy released when an electron is added | Related to ELUMO |

| Electronegativity (χ) | Tendency to attract electrons | (I + A) / 2 |

| Global Hardness (η) | Resistance to change in electron distribution | (I - A) / 2 |

| Softness (σ) | Reciprocal of global hardness | 1 / η |

Note: The values presented are illustrative and based on calculations for similar organic molecules and corrosion inhibitors. researchgate.netnih.govresearchgate.net The exact values for this compound would require specific calculations.

Theoretical calculations can predict various spectroscopic parameters, which are invaluable for interpreting experimental spectra.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). imist.matsijournals.com These calculations can help in the assignment of experimental NMR signals and provide a deeper understanding of the electronic environment around each nucleus. The accuracy of these predictions is dependent on the level of theory and basis set used. aps.orgnih.govnih.gov

Vibrational Frequencies: Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. By calculating the vibrational frequencies and their corresponding intensities, researchers can assign the observed spectral bands to specific molecular motions, such as stretching and bending of bonds. googleapis.comresearchgate.net This aids in the structural characterization of the compound.

UV-Vis Transitions: Time-dependent DFT (TD-DFT) is a powerful method for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information helps in understanding the electronic transitions occurring within the molecule upon absorption of light. researchgate.net

Molecular Dynamics Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations are employed to study the dynamic behavior of this compound over time. MD simulations can model the interactions of the compound with solvent molecules and other surrounding species. frontiersin.orgmdpi.com This is particularly important for understanding its behavior in solution, including solvation effects and potential interactions with other molecules in a condensed phase. These simulations can reveal how the solvent influences the conformation and electronic properties of the ion. researchgate.net

Force Field Development and Classical Simulations for Condensed Phase Systems

For large-scale simulations involving many molecules, such as in a condensed phase or when studying interactions with a surface, classical simulations using force fields are more computationally feasible than quantum mechanical methods. A force field is a set of parameters that describes the potential energy of a system of atoms. nih.gov Developing a specific and accurate force field for this compound would involve parameterizing bond stretching, angle bending, torsional potentials, and non-bonded interactions (van der Waals and electrostatic). nih.gov Once developed, this force field can be used in classical simulations to study bulk properties, aggregation behavior, and interactions with materials.

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods are instrumental in predicting the reactivity of this compound and elucidating potential reaction pathways. researchgate.net By analyzing the distribution of the frontier molecular orbitals (HOMO and LUMO) and electrostatic potential maps, regions of the molecule that are susceptible to nucleophilic or electrophilic attack can be identified. google.com Furthermore, computational techniques can be used to model transition states and calculate activation energies for various potential reactions, providing a detailed understanding of the reaction mechanisms at a molecular level. For instance, the electrochemical reduction of the perchlorate anion itself can be a subject of computational investigation. researchgate.net

Charge Distribution and Electrostatic Potential Analysis

Computational analysis of this compound provides critical insights into its electronic structure, reactivity, and intermolecular interactions. The charge distribution and molecular electrostatic potential (MEP) are fundamental to understanding the molecule's behavior.

Detailed Research Findings

The distribution of charges within the 1-benzylquinolinium cation is a key determinant of its chemical properties. The positive charge is not localized solely on the quaternary nitrogen atom but is delocalized across the quinolinium ring system. This delocalization enhances the electrophilic character of the carbon atoms within the ring, making them susceptible to nucleophilic attack. The nitrogen atom, being a quaternary ammonium (B1175870) center, carries a significant positive charge, which fundamentally influences the electronic properties compared to the parent quinoline (B57606).

Computational methods, such as Mulliken atomic charge calculations, are employed to quantify the charge at each atomic center. google.com These calculations reveal that the nitrogen atom in the quinolinium ring bears a substantial positive charge, while adjacent carbon atoms also exhibit varying degrees of positive charge. The benzyl group attached to the nitrogen atom also participates in the distribution of this charge. This charge distribution is crucial for the compound's role as a phase-transfer catalyst, where it facilitates the interaction and transfer of reactants between different phases.

The molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution and is used to predict the reactive sites for electrophilic and nucleophilic attacks. For the 1-benzylquinolinium cation, the MEP surface would show a strongly positive potential (typically colored blue) concentrated around the quinolinium ring, especially near the positively charged nitrogen atom. This electron-poor region is the most likely site for an attack by a nucleophile. Conversely, regions with negative potential (colored red or yellow) would indicate electron-rich areas. In contrast, the perchlorate anion (ClO₄⁻) is characterized by a negative electrostatic potential, concentrated on the oxygen atoms, making it the nucleophilic counterpart in the ionic pair.

Illustrative Mulliken Atomic Charges

The following table presents a theoretical representation of Mulliken atomic charges for the 1-benzylquinolinium cation, calculated using computational methods. The values illustrate the distribution of the positive charge across the heterocyclic system.

Reactivity Profiles and Mechanistic Investigations Involving 1 Benzylquinolinium Perchlorate

Derivatization Reactions of the Quinolonium Ring System

Substitutions and Functionalization Reactions

The presence of the benzyl (B1604629) group on the nitrogen atom of the quinolinium ring system allows for a variety of substitution and functionalization reactions. Nucleophilic substitution reactions can occur on the benzyl group itself or on the quinoline (B57606) ring, enabling the introduction of diverse functional groups. evitachem.com

The formation of the 1-benzylquinolinium (B3050695) cation makes the quinoline ring system highly electrophilic. This allows for nucleophilic addition/substitution reactions, most commonly at the 2- and 4-positions of the pyridine (B92270) ring. tutorsglobe.com For instance, treatment of N-acyl- or N-sulfonylquinolinium salts with cyanide ions leads to the formation of Reissert adducts, which can subsequently be converted to 2-cyanoquinoline. tutorsglobe.com

Furthermore, the dearomatization of quinolinium salts through reductive functionalization provides a pathway to synthesize substituted tetrahydroquinolines. This can be achieved under transition-metal-free conditions or with rhodium catalysis, using formic acid as a reductant. d-nb.infonih.gov A broad range of electrophiles, such as enones, imides, unsaturated esters, and aldehydes, can be used to intercept the in situ formed enamine intermediates, leading to functionalization at the C3 and C4 positions. d-nb.infonih.gov This method offers access to substitution patterns that are not readily achievable through traditional electrophilic or nucleophilic aromatic substitution. d-nb.infonih.gov

The following table summarizes selected functionalization reactions of quinolinium salts:

| Reaction Type | Reagents/Conditions | Product Type | Reference |

| Nucleophilic Addition | Cyanide ion | Reissert adduct (2-cyanoquinoline precursor) | tutorsglobe.com |

| Reductive Functionalization | Formic acid, various electrophiles | Substituted tetrahydroquinolines | d-nb.infonih.gov |

| Michael Addition | Two molecules of 1-benzylquinolinium chloride under alkali conditions | Polycyclic quaternary ammonium (B1175870) salt | researchgate.net |

Condensation and Cycloaddition Reactions Involving Quinolonium Salts

Quinolinium salts, including 1-benzylquinolinium perchlorate (B79767), are valuable precursors for condensation and cycloaddition reactions, leading to the formation of fused heterocyclic systems.

One notable reaction is the [3+2] cycloaddition of quinolinium ylides with electron-deficient alkenes. thieme-connect.com These ylides, generated by the deprotonation of N-alkylquinolinium salts, act as azomethine ylides. nih.govnih.gov For example, the reaction of quinolinium salts with arylidenemalononitriles in the presence of a base like triethylamine (B128534) yields pyrrolo[1,2-a]quinoline (B3350903) derivatives as single regio- and stereoisomers. nih.govbeilstein-journals.org Ketones are often used as electron-withdrawing groups to stabilize the intermediate ylide. nih.gov

Furthermore, quinolinium salts can participate in multicomponent reactions. For instance, a one-pot, three-component synthesis of spirooxindoles can be achieved by reacting isatin, an activated methylene (B1212753) reagent, and a 1,3-dicarbonyl compound in an aqueous medium, sometimes catalyzed by species like 1-benzylquinolinium chloride. researchgate.net

The following table provides examples of condensation and cycloaddition reactions involving quinolinium salts:

| Reaction Type | Reactants | Catalyst/Conditions | Product | Reference |

| [3+2] Cycloaddition | Quinolinium salts, electron-poor alkenes (e.g., arylidenemalononitriles) | Triethylamine | Pyrrolo[1,2-a]quinoline derivatives | nih.govbeilstein-journals.org |

| [5+1] Cycloaddition | Quinolinium zwitterionic tosylate, terminal alkynes | Copper catalyst, diisopropylethylamine (DIPEA) | Pyrazino[1,2-a]quinoline skeleton | thieme-connect.com |

| Three-component reaction | Isatin, activated methylene reagent, 1,3-dicarbonyl compounds | 1-Benzylquinolinium chloride (as catalyst) in aqueous medium | Spirooxindoles | researchgate.net |

Photoreactivity and Light-Induced Transformations of Quinolonium Salts

Quinolinium salts exhibit interesting photoreactivity and can undergo various light-induced transformations. Visible light can mediate aerobic transformations of N-alkyl quinolinium salts even without the need for an external photocatalyst. researchgate.netsciencegate.app These reactions can lead to the formation of unsaturated lactams through oxidation, using air as the oxidant. researchgate.net Mechanistic studies suggest that the generation of singlet oxygen, triggered by the quinolinium salt under visible light, may play a role in these transformations. researchgate.net

Furthermore, visible light can induce dearomatization reactions of quinolinium salts in a three-component approach involving a sodium sulfinate and an alkene, often catalyzed by a ruthenium photocatalyst. nih.gov The process is initiated by the formation of a sulfonyl radical. nih.gov

Photoinduced electron transfer reactions are also a key aspect of quinolinium salt photochemistry. For example, the photoinduced electron transfer from benzene (B151609) to the singlet-excited state of the 3-cyano-1-methylquinolinium ion allows for the oxidation of benzene to phenol (B47542) using dioxygen and water. researchgate.net

In some cases, intramolecular photocyclization can occur. For instance, 1-phenyl-2-(2-arylethenyl)-3,3-dimethyl-3H-indolium perchlorates undergo oxidative photocyclization under visible light irradiation (e.g., using blue LEDs) to form 7H-indolo[1,2-a]quinolinium salts. researchgate.net

Role of Perchlorate Anion in Reaction Dynamics and Stability

The perchlorate anion (ClO₄⁻) in 1-benzylquinolinium perchlorate primarily functions as a stable, non-coordinating counterion, balancing the positive charge of the quinolinium cation. ontosight.ai Perchlorate salts are known for their general stability. ontosight.ai

In the context of reaction dynamics, the choice of the counterion can sometimes influence the regioselectivity of a reaction. For example, in the Morita-Baylis-Hillman reaction of N-benzylquinolinium salts, changing the counterion to hexafluorophosphate (B91526) (PF₆⁻) and altering the reaction conditions led to a switch in regioselectivity from the C2 to the C4 position. researchgate.net This suggests that while often considered a spectator ion, the perchlorate anion's properties can subtly influence the reaction environment.

It is also important to note that while generally stable, perchlorate salts can pose safety risks, especially under conditions that favor their decomposition, as they can be powerful oxidizers. nih.gov

Applications of 1 Benzylquinolinium Perchlorate in Materials Science and Chemical Transformations Non Biological Contexts

Utilization in Optical and Electronic Materials

The delocalized π-electron system of the quinolinium ring in 1-benzylquinolinium (B3050695) perchlorate (B79767) is central to its optical and electronic properties. This inherent electronic structure allows for its application in the design of charge transfer complexes and luminescent materials.

Charge transfer (CT) complexes are formed through the interaction of an electron donor and an electron acceptor. The 1-benzylquinolinium cation, being electron-deficient, can act as an electron acceptor in the formation of CT complexes. The synthesis of these complexes typically involves the reaction of 1-benzylquinolinium perchlorate with a suitable electron donor in an appropriate solvent. The resulting complexes often exhibit new optical and electronic properties, such as distinct colors and enhanced conductivity, which are not present in the individual components.

The formation and stability of these complexes are influenced by several factors, including the electron-donating ability of the donor molecule, the solvent polarity, and the nature of the counter-ion. The perchlorate anion (ClO₄⁻) is a weakly coordinating anion, which can be advantageous in the formation of CT complexes as it is less likely to interfere with the interaction between the donor and the acceptor.

Detailed Research Findings:

While specific studies on charge transfer complexes of this compound are not extensively documented, research on related N-alkylquinolinium salts provides insights into their behavior. For instance, the interaction of N-methylquinolinium iodide and perchlorate with various solvents and anions has been studied using nuclear magnetic resonance (NMR). These studies reveal that the chemical shifts of the quinolinium ring protons are sensitive to the formation of charge-transfer complexes. The larger shifts observed with iodide compared to perchlorate suggest that the nature of the anion plays a significant role in the complex formation.

The synthesis of CT complexes can be achieved through solution-based methods or by solid-state grinding of the donor and acceptor components. Characterization of the resulting complexes is typically performed using techniques such as UV-vis spectroscopy, which can identify the characteristic charge-transfer band, as well as infrared (IR) spectroscopy and X-ray crystallography to elucidate the structural details of the complex.